Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone
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Overview
Description
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone is a compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 2,6-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone typically involves the coupling of cyclopropylcarbonyl chloride with 4-[(2,6-dimethylphenyl)methyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(piperazin-1-yl)methanone: A similar compound with a cyclopropyl group attached to a piperazine ring.
1-(4-Chlorophenyl)cyclopropyl(piperazin-1-yl)methanone: Another derivative with a chlorophenyl group instead of the dimethylphenyl group.
Uniqueness
Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone is unique due to the presence of the 2,6-dimethylphenylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
918482-03-8 |
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Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
cyclopropyl-[4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H24N2O/c1-13-4-3-5-14(2)16(13)12-18-8-10-19(11-9-18)17(20)15-6-7-15/h3-5,15H,6-12H2,1-2H3 |
InChI Key |
BDGHLTFLRBSEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)C(=O)C3CC3 |
Origin of Product |
United States |
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